molecular formula C12H17NO3 B13973003 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol

3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol

Cat. No.: B13973003
M. Wt: 223.27 g/mol
InChI Key: WTSCGGVAHIPKEF-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is a chemical compound that features a benzodioxole ring attached to a propanol chain with an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanol Chain: The benzodioxole ring is then reacted with a suitable halogenated propanol derivative under basic conditions.

    Introduction of the Ethylamino Group: The final step involves the substitution of the halogen with an ethylamino group using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the benzodioxole ring or the ethylamino group.

    Substitution: Various substitution reactions can occur, particularly at the ethylamino group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified benzodioxole rings or ethylamino groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring could play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol
  • 3-(Benzo[d][1,3]dioxol-5-yl)-3-(propylamino)propan-1-ol

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is unique due to the specific combination of the benzodioxole ring and the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(ethylamino)propan-1-ol

InChI

InChI=1S/C12H17NO3/c1-2-13-10(5-6-14)9-3-4-11-12(7-9)16-8-15-11/h3-4,7,10,13-14H,2,5-6,8H2,1H3

InChI Key

WTSCGGVAHIPKEF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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